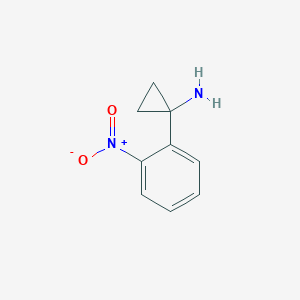

1-(2-Nitrophenyl)cyclopropanamine

Description

1-(2-Nitrophenyl)cyclopropanamine is a cyclopropane derivative featuring a nitrophenyl substituent at the 2-position of the phenyl ring. Its molecular formula is C₉H₁₀N₂O₂, with a molecular weight of 178.19 g/mol.

Properties

IUPAC Name |

1-(2-nitrophenyl)cyclopropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c10-9(5-6-9)7-3-1-2-4-8(7)11(12)13/h1-4H,5-6,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCYDXTRIRKXKFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=CC=C2[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501298889 | |

| Record name | 1-(2-Nitrophenyl)cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501298889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886366-59-2 | |

| Record name | 1-(2-Nitrophenyl)cyclopropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886366-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Nitrophenyl)cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501298889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Structural and Electronic Effects

- Substituent Position: The 2-nitrophenyl group in the target compound introduces steric hindrance and electronic effects distinct from para-substituted analogs (e.g., 4-methylphenyl or 4-bromophenyl derivatives).

- Halogen vs. Nitro Groups : Bromine and fluorine substituents (e.g., in 4-bromophenyl or 2-fluorophenyl analogs) increase molecular weight and lipophilicity, which may improve blood-brain barrier penetration in drug candidates .

Preparation Methods

General Synthetic Strategies for Cyclopropylamines

The synthesis of cyclopropylamines typically involves the construction of the cyclopropane ring followed by installation or transformation of the amino group. The common approaches include:

- Cyclopropanation of alkenes using metal carbenes (Cu, Pd, Rh, Ru catalysts).

- Kulinkovich-type reactions , which convert esters or nitriles into cyclopropylamines using titanium or zinc reagents.

- Curtius rearrangement of cyclopropylcarboxylic acid derivatives to install the amino group.

- Reduction of nitrocyclopropane intermediates to amines.

These methods provide a foundation for preparing substituted cyclopropylamines such as 1-(2-nitrophenyl)cyclopropanamine.

Specific Preparation Routes for this compound

While direct literature on this compound is limited, closely related cyclopropanamine derivatives (e.g., 2-(3,4-difluorophenyl)cyclopropanamine) provide valuable insights. The preparation methods can be adapted with substitution of the nitro group at the ortho position of the phenyl ring.

Cyclopropanation of Nitro-Substituted Alkenes

- Starting from 2-nitrocinnamic acid or its derivatives , cyclopropanation can be achieved by reaction with diazo compounds or sulfur ylides to form nitro-substituted cyclopropanecarboxylic acids.

- Subsequent conversion of the carboxylic acid to an acyl azide, followed by Curtius rearrangement , yields the cyclopropylamine.

This strategy is supported by methods described for related compounds, where the Curtius rearrangement is a key step for amino group installation after cyclopropane ring formation.

Reduction of Nitrocyclopropane Intermediates

- Nitro-substituted cyclopropanes can be synthesized via cyclopropanation of nitrostyrene or related substrates.

- The nitro group is then reduced catalytically (e.g., Pd/C hydrogenation or zinc dust reduction) to the corresponding cyclopropanamine.

This method avoids the use of azides and can be more practical for industrial synthesis.

Kulinkovich-Szymoniak Reaction

- This method employs titanium or zinc reagents to convert nitriles or esters into cyclopropylamines.

- For example, 2-nitrophenylacetonitrile can be transformed into the corresponding cyclopropylamine derivative via Kulinkovich-type cyclopropanation followed by amine formation.

This approach is efficient but may require careful control of reaction conditions to avoid side products.

Detailed Example Procedure (Adapted from Related Cyclopropanamine Syntheses)

| Step | Reaction | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis of 2-nitrocinnamic acid | Aldol condensation of 2-nitrobenzaldehyde with malonic acid in pyridine/piperidine | Nitro-substituted α,β-unsaturated acid |

| 2 | Conversion to acid chloride | Thionyl chloride in toluene | Acid chloride intermediate |

| 3 | Cyclopropanation | Reaction with sulfur ylide (e.g., dimethylsulfoxonium methylide) in DMSO | Formation of 1-(2-nitrophenyl)cyclopropanecarboxylic acid ester |

| 4 | Hydrolysis | Aqueous base hydrolysis | Cyclopropanecarboxylic acid |

| 5 | Formation of acyl azide | Sodium azide, phase transfer catalyst | Acyl azide intermediate |

| 6 | Curtius rearrangement | Heating or thermolysis | Formation of this compound |

This multistep procedure is adapted from the synthesis of related cyclopropanamine derivatives and involves hazardous reagents such as sodium azide and thionyl chloride, which require careful handling.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield | Safety Considerations |

|---|---|---|---|---|

| Curtius Rearrangement from Acyl Azide | High selectivity; well-established | Multi-step; uses explosive azides; toxic reagents | Moderate (50-80%) | Requires strict safety protocols for azides |

| Catalytic Reduction of Nitrocyclopropane | Fewer steps; avoids azides | Requires nitrocyclopropane intermediate; catalytic hydrogenation setup | High (up to 90%) | Use of hydrogen gas and catalysts requires precautions |

| Kulinkovich-Szymoniak Reaction | Direct from nitriles or esters; versatile | May have low diastereoselectivity; side products | Variable (40-70%) | Sensitive reagents; requires inert atmosphere |

Research Findings and Optimization Notes

- The Curtius rearrangement remains a classical and reliable method for installing the amine group after cyclopropane formation but involves handling hazardous azides and multi-step purification.

- Catalytic hydrogenation reduction of nitrocyclopropanes is a safer alternative, providing high yields and scalability, especially when palladium catalysts and zinc dust are employed.

- The Kulinkovich-Szymoniak reaction offers a one-pot approach but often suffers from lower stereoselectivity and formation of side products, which can complicate purification.

- Recent advances focus on metal-free or catalyst-free cyclopropanation and amine installation methods to improve safety and environmental impact, though these are less reported for nitro-substituted derivatives.

Summary Table of Key Literature Methods for this compound Preparation

| Reference | Starting Material | Key Steps | Yield | Notes |

|---|---|---|---|---|

| Patent EP2644590A1 (Adapted) | 2-nitrocinnamic acid derivatives | Cyclopropanation → Acyl chloride → Acyl azide → Curtius rearrangement | ~50-80% overall | Multi-step; uses azides |

| MSc Thesis (Toronto) | 2-nitrophenyl nitrile | Kulinkovich-Szymoniak cyclopropanation | 40-70% | One-pot; moderate stereoselectivity |

| MDPI Molecules 2022 | Nitro-substituted nitroalkenes | Cyclopropanation → Nitrocyclopropane → Catalytic reduction | Up to 90% | Safer; catalytic hydrogenation |

Q & A

Q. Validation methods :

- NMR (¹H/¹³C) : Confirms cyclopropane ring integrity (e.g., characteristic triplet for cyclopropane protons at δ ~1.2–1.5 ppm) .

- HPLC-MS : Quantifies purity (>95%) and detects trace impurities (e.g., unreacted nitro precursors) .

- Melting point analysis : Consistency with literature values (if available) ensures crystallinity .

Basic: How does the nitro group influence the compound’s stability under varying pH and temperature conditions?

Answer:

The electron-withdrawing nitro group (meta/para to the cyclopropane) enhances stability in acidic conditions but increases susceptibility to reduction in basic environments:

- Thermal stability : Decomposes above 200°C, releasing NOₓ gases (monitor via TGA/DSC) .

- pH-dependent degradation :

- Acidic (pH < 3) : Stable; nitro group remains intact.

- Basic (pH > 10) : Partial reduction to amine derivatives (confirmed via LC-MS/MS) .

Recommended storage : Dry, inert atmosphere (N₂/Ar) at 4°C to minimize hydrolysis .

Advanced: What strategies resolve contradictions in spectroscopic data for stereoisomers of this compound?

Answer:

Stereochemical ambiguity (cis/trans cyclopropane isomers) can lead to conflicting NMR/IR data. Resolution methods include:

Chiral chromatography : Use a Chiralpak® column (e.g., IA/IB) with hexane/isopropanol to separate enantiomers .

Q. Reported solubility (mg/mL) :

| Solvent | Solubility | Reference |

|---|---|---|

| DMSO | 45.2 | |

| Ethanol | 8.7 | |

| Water | <0.1 |

Basic: What spectroscopic techniques differentiate this compound from its 3- and 4-nitro isomers?

Answer:

- UV-Vis : 2-nitro isomer exhibits λmax ~320 nm (vs. ~340 nm for 4-nitro) due to conjugation differences .

- ¹H NMR : Ortho-nitro protons show deshielding (δ ~8.2–8.5 ppm), distinct from para-nitro (δ ~8.0 ppm) .

- IR : Nitro asymmetric stretching at 1520 cm⁻¹ (ortho) vs. 1505 cm⁻¹ (para) .

Advanced: How does the compound’s electronic structure influence its fluorescence quenching properties?

Answer:

The nitro group acts as a fluorescence quencher via photo-induced electron transfer (PET). Key findings:

- Quenching efficiency : >90% in acetonitrile (measured via fluorimetry with anthracene probes) .

- Mechanism : PET from cyclopropane’s HOMO to nitro group’s LUMO, validated by time-resolved spectroscopy .

Applications : Design of turn-off sensors for nitroaromatic explosives detection .

Advanced: What methodologies optimize enantiomeric excess (ee) in asymmetric synthesis of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.